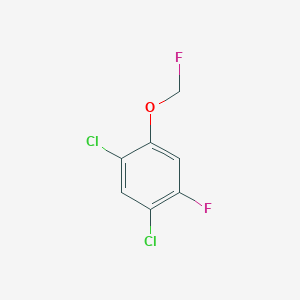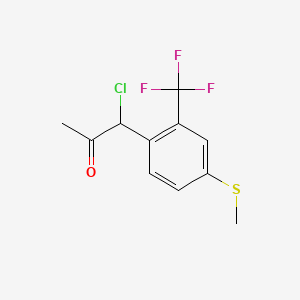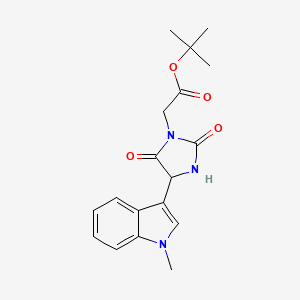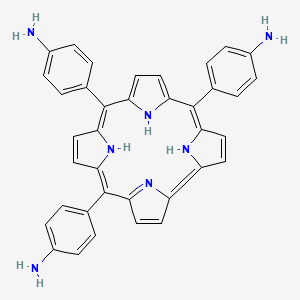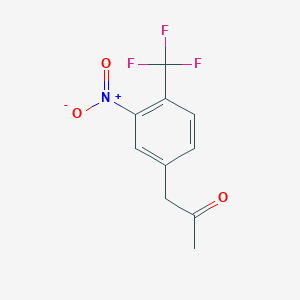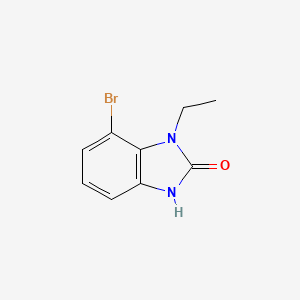
7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that features a benzodiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the ethyl group on the benzodiazole ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and ethyl bromide.
Cyclization: The key step involves the cyclization of the starting materials to form the benzodiazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The benzodiazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzodiazole derivatives.
Oxidation: Formation of oxidized benzodiazole derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Scientific Research Applications
7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl group play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with a methyl group instead of an ethyl group.
7-chloro-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom in 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
4-bromo-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9BrN2O/c1-2-12-8-6(10)4-3-5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
XAXXQVCKCSSWII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2Br)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


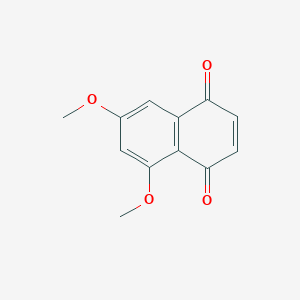
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)

